molecular formula C21H20FN3O3 B2967068 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1381752-43-7

6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2967068
CAS No.: 1381752-43-7
M. Wt: 381.407
InChI Key: CHFRXKZVHGRXJO-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridazinone core, a heterocyclic scaffold recognized for its diverse biological activities . Derivatives of pyridazinone have been extensively studied and reported in scientific literature to exhibit antimicrobial properties, making them valuable templates for developing new therapeutic agents . Furthermore, structural analogs incorporating a fluorophenyl group, similar to this compound, are actively investigated for targeting critical enzymes in pathogens. Recent research has explored similar structures for their potential to inhibit essential fungal kinases, such as the Yck2 protein in Candida albicans , through stable protein-ligand interactions and molecular dynamics . This suggests potential application in exploring novel antifungal mechanisms. The specific substitution pattern on this molecule—combining the 4-fluorophenyl moiety with a furan-2-carbonyl piperidine group—is designed to modulate its electronic properties, binding affinity, and pharmacokinetic profile, thereby enhancing its value as a research tool. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-5-3-16(4-6-17)18-7-8-20(26)25(23-18)14-15-9-11-24(12-10-15)21(27)19-2-1-13-28-19/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFRXKZVHGRXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the fluorophenyl group and the furan-2-carbonyl piperidine moiety suggests a complex interaction with biological targets, which may include receptors and enzymes.

Chemical Structure and Properties

The chemical structure of the compound can be delineated as follows:

  • Molecular Formula : C19_{19}H20_{20}F1_{1}N3_{3}O1_{1}
  • Molecular Weight : 329.38 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Fluorine Substitution Enhances lipophilicity and receptor binding.
Piperidine Ring Potential for interaction with neurotransmitter receptors.
Furan Moiety Known for various biological activities, including anti-inflammatory effects.

Pharmacological Properties

Research indicates that compounds similar to This compound may exhibit a range of pharmacological activities:

  • Antidepressant Activity : The incorporation of a fluorine atom has been shown to enhance the efficacy of compounds acting on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
  • Anti-inflammatory Effects : The furan moiety is associated with anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
  • Antitumor Activity : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Binding Affinity Studies

Binding studies have demonstrated that derivatives of this compound can show significant binding affinity to various receptors:

Target ReceptorBinding Affinity (Ki)Reference
5-HT1ALow nanomolar range
Dopaminergic D2Moderate
Adrenergic Alpha1Low micromolar range

Case Study 1: Antidepressant Effects

In a study involving animal models, a derivative of this compound was administered to assess its antidepressant-like effects using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an enhancement in mood-related behaviors.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of similar compounds in vitro by measuring the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages. Results showed a marked decrease in nitric oxide levels, indicating potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Based on the search results, here is information regarding the compound 6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one:

Basic Information

  • PubChem CID: 95797492
  • Molecular Formula: C21H20FN3O3C_{21}H_{20}FN_3O_3
  • Molecular Weight: 381.4 g/mol
  • Synonyms: This compound is also known as 1381752-43-7, 6-(4-fluorophenyl)-2-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one, AKOS030378576 and CCG-311118 .
  • IUPAC Name: 6-(4-fluorophenyl)-2-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
  • InChI: InChI=1S/C21H20FN3O3/c22-17-5-3-16(4-6-17)18-7-8-20(26)25(23-18)14-15-9-11-24(12-10-15)21(27)19-2-1-13-28-19/h1-8,13,15H,9-12,14H2
  • InChIKey: CHFRXKZVHGRXJO-UHFFFAOYSA-N
  • SMILES: C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
  • CAS Registry Number: 1381752-43-7

Potential Applications

While the search results do not explicitly detail the applications of this compound, the presence of structural features such as a fluorophenyl group, a piperidine ring, and a pyridazinone moiety suggest potential applications in medicinal chemistry .

  • 5-HT1A Receptor Agonists: Research indicates that fluorine-containing compounds with piperidine rings can be potent 5-HT1A receptor agonists .
  • Pharmaceutical Research: Derivatives of pyridazinone are used in pharmaceutical research .
    It's important to note that this information is based on structural similarities and general knowledge of related compounds. Further investigation and experimentation would be needed to determine the specific applications of this particular compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ primarily in substituents at the 2- and 6-positions of the pyridazinone core. Key comparisons include:

Compound Name 6-Position Substituent 2-Position Substituent Hypothesized Impact
6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one 4-Fluorophenyl Furan-2-carbonyl-piperidin-4-ylmethyl Enhanced rigidity; potential CNS penetration due to moderate lipophilicity .
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3(2H)-pyridazinone 4-Fluorophenyl Piperazinyl-2-fluorophenyl ethyl ketone Increased solubility; possible serotonin/dopamine receptor modulation .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Morpholinyl Piperazinyl-4-fluorophenyl ethyl ketone Higher solubility; potential kinase inhibition via morpholine’s electron-rich core .
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)pyridin-2(1H)-one Hydroxymethylpyridinone Furan-2-ylmethyl + 4-methylpiperazinyl-fluorophenyl Dual-targeting (e.g., kinase and GPCR inhibition) due to mixed substituents .

Key Observations:

Core Modifications: The pyridazinone core is conserved across analogs, but substitutions at the 6-position (e.g., morpholinyl vs. fluorophenyl) significantly alter solubility and target engagement . Piperidine vs. piperazine at the 2-position affects conformational flexibility and hydrogen-bonding capacity .

Fluorophenyl Role: The 4-fluorophenyl group in the target compound and analogs likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

Furan vs. Piperazine :

  • The furan-2-carbonyl group in the target compound may reduce off-target effects compared to piperazine-containing analogs (e.g., ), which are prone to interact with amine-binding receptors .

Research Findings and Implications

While explicit activity data are absent in the evidence, structural trends suggest:

  • Target Selectivity : Piperazine-containing analogs (e.g., ) may favor aminergic receptors (e.g., 5-HT or dopamine receptors), whereas the target compound’s furan-piperidine group could prioritize kinase or protease targets .
  • Metabolic Stability : Fluorine atoms and rigid substituents (e.g., furan) may reduce cytochrome P450-mediated metabolism, extending half-life .
  • Synthetic Feasibility : The target compound’s furan-piperidine linkage might require multi-step synthesis compared to simpler piperazine derivatives, as seen in ’s methodologies .

Q & A

Q. What mechanistic studies are needed to elucidate this compound’s metabolic stability?

  • Methodological Answer : Perform cytochrome P450 inhibition assays (CYP3A4, CYP2D6) and liver microsome stability tests. suggests that fluorophenyl-piperidine analogs undergo oxidative defluorination, necessitating metabolite identification via LC-QTOF . For in silico predictions, use software like ADMET Predictor to model hepatic extraction ratios.

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